ブルシン

概要

説明

科学的研究の応用

ブルシンは、幅広い科学研究で利用されています。

作用機序

ブルシンは、ストリキニーネと同様に、グリシン受容体のアンタゴニストとして作用します . これらの受容体に結合することで、ブルシンはグリシンの作用を阻害し、抑制性ニューロンの麻痺につながります . この機序は、ブルシンの中枢興奮作用と潜在的な毒性をもたらします。

類似の化合物との比較

ブルシンはストリキニーネと密接に関連しており、どちらもマチン(Strychnos nux-vomica)の木に見られるアルカロイドです . 両方の化合物は、構造と作用機序が似ていますが、ブルシンはストリキニーネよりも毒性が低いです . その他の類似化合物には以下が含まれます。

ストリキニーネ: ブルシンよりも毒性が強く、歴史的には殺虫剤として使用されてきました。

ブルシンA-M: ブルシンと同様の薬理作用を持つクアッシン類.

ブルシンの独自性は、ストリキニーネと比較して毒性が比較的低いこと、および科学研究や産業におけるさまざまな用途にあります。

生化学分析

Biochemical Properties

Brucine has been shown to possess wide pharmacological activities, such as anti-tumor, anti-inflammatory, analgesic, and effects on the cardiovascular and nervous systems . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .

Cellular Effects

Brucine influences cell function in several ways. For instance, it has been shown to inhibit the proliferation of HepG2 cells (a type of liver cancer cell) by regulating calcium concentration and depolarizing mitochondria . It also impacts cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Brucine exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, it has been shown to inhibit tumor angiogenesis, growth, and bone metastasis by down-regulating vascular endothelial growth factor (VEGF) expression .

Dosage Effects in Animal Models

The effects of Brucine vary with different dosages in animal models . For example, Brucine (3 mg/kg) showed effective results in healing ethanol-induced ulcer lesions of the gastric region in rats .

Metabolic Pathways

Brucine is involved in various metabolic pathways, interacting with enzymes or cofactors .

Transport and Distribution

The transport and distribution of Brucine within cells and tissues are complex processes that involve various transporters or binding proteins .

Subcellular Localization

This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

準備方法

化学反応の分析

ブルシンは、次のいくつかの種類の化学反応を受けます。

酸化: ブルシンは、クロム酸を用いて酸化できます。これは、歴史的にストリキニーネと区別するために使用されてきました.

還元: ブルシンは、さまざまな誘導体を得るために還元できます。

置換: ブルシンは、特にメトキシ基で置換反応を起こす可能性があります。

これらの反応に使用される一般的な試薬には、酸化のためのクロム酸と、還元反応のためのさまざまな還元剤があります。これらの反応によって生成される主な生成物は、使用される特定の条件と試薬によって異なります。

類似化合物との比較

Brucine is closely related to strychnine, both being alkaloids found in the Strychnos nux-vomica tree . While both compounds share similar structures and mechanisms of action, brucine is less toxic than strychnine . Other similar compounds include:

Strychnine: More toxic than brucine, used historically as a pesticide.

Bruceines A-M: Quassinoids with pharmacological properties similar to brucine.

Brucine’s uniqueness lies in its relatively lower toxicity compared to strychnine and its diverse applications in scientific research and industry.

特性

CAS番号 |

357-57-3 |

|---|---|

分子式 |

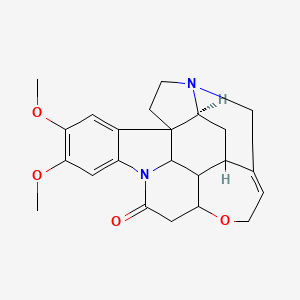

C23H26N2O4 |

分子量 |

394.5 g/mol |

IUPAC名 |

(4aR,5aS,8aR,15bR)-10,11-dimethoxy-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one |

InChI |

InChI=1S/C23H26N2O4/c1-27-16-8-14-15(9-17(16)28-2)25-20(26)10-18-21-13-7-19-23(14,22(21)25)4-5-24(19)11-12(13)3-6-29-18/h3,8-9,13,18-19,21-22H,4-7,10-11H2,1-2H3/t13-,18?,19-,21-,22?,23+/m0/s1 |

InChIキー |

RRKTZKIUPZVBMF-PLNGPGDESA-N |

SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

異性体SMILES |

COC1=C(C=C2C(=C1)[C@]34CCN5[C@H]3C[C@@H]6[C@@H]7C4N2C(=O)CC7OCC=C6C5)OC |

正規SMILES |

COC1=C(C=C2C(=C1)C34CCN5C3CC6C7C4N2C(=O)CC7OCC=C6C5)OC |

外観 |

Solid powder |

沸点 |

470 °C |

Color/Form |

Needles from acetone + water COLORLESS CRYSTAL OR WHITE, CRYSTALLINE POWDER White, crystalline alkaloid Colorless prisms (from ethanol/water) |

密度 |

greater than 1 at 68 °F (USCG, 1999) |

melting_point |

352 °F (NTP, 1992) 178 °C |

Key on ui other cas no. |

357-57-3 |

物理的記述 |

Brucine appears as a white crystalline solid. Combustible but may require some effort to ignite. Toxic by inhalation (vapor, dust, etc.) and ingestion. Colorless or white odorless solid; Slightly soluble in water (3.2 g/L at 15 deg C); [HSDB] White powder; [MSDSonline] COLOURLESS CRYSTALS OR WHITE CRYSTALLINE POWDER. |

ピクトグラム |

Acute Toxic |

純度 |

>98% (or refer to the Certificate of Analysis) |

関連するCAS |

63428-84-2 |

賞味期限 |

Stable /during transport/. |

溶解性 |

Crystals. Sol in water or alcohol. The solns are neutral or slightly acid. /Hydrochloride/ Prisms, dec 230 °C. Sol in water or alcohol. /Nitrate dihydrate/ Slightly soluble in ethyl ether and benzene; very soluble in ethanol. Slightly sol in water, ether, glycerin and ethyl acetate. Soluble in alcohol, chloroform, and benzene; slightly soluble in ether, glycerol, and ethyl acetate. In water, 3.2X10+3 mg/l @ 15 °C Solubility in water: poo |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

10,11-dimethoxystrychnine brucine bruzin dimethoxystrychnine |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of brucine?

A1: Brucine has the molecular formula C23H26N2O4 and a molecular weight of 394.45 g/mol.

Q2: What is known about the material compatibility and stability of brucine?

A2: Brucine readily forms co-crystals with various molecules, particularly those that have difficulty crystallizing independently, like carbohydrates. [] This property makes it a valuable tool in crystallography and structural studies. [] Additionally, research has explored the development of brucine-loaded liposomes, demonstrating its compatibility with lipid-based drug delivery systems. [, ]

Q3: Are there any known catalytic properties and applications of brucine?

A3: While brucine itself hasn't been widely explored as a catalyst, its derivatives, particularly brucine N-oxide, have shown promising catalytic activity in organic synthesis. For example, brucine N-oxide has been successfully employed as a nucleophilic catalyst in the Morita-Baylis-Hillman reaction. []

Q4: How does brucine interact with biological systems and what are its downstream effects?

A4: Brucine exhibits diverse biological effects, primarily attributed to its interactions with various molecular targets. It has been shown to induce apoptosis (programmed cell death) in several cancer cell lines, including liver cancer cells, [, , ] colon cancer cells, [] and multiple myeloma cells. [, ] This apoptotic effect is mediated through multiple pathways, including the Bcl-2 and Ca2+ involved mitochondrial pathway, [] the JNK signaling pathway, [] and the death-receptor pathway. []

Q5: How does brucine affect the inflammatory response?

A5: Brucine demonstrates anti-inflammatory properties by suppressing the expression of cyclooxygenase-2 (COX-2), a key enzyme involved in inflammation. [, ] Additionally, it has shown efficacy in reducing inflammatory markers in models of allergic rhinitis. []

Q6: Does brucine interact with specific receptors or enzymes?

A6: Brucine exhibits subtype-selective positive cooperative interactions with acetylcholine at muscarinic receptors. [] Specifically, brucine enhances the affinity of acetylcholine for M1 receptors, N-chloromethyl brucine for M2 and M3 receptors, and brucine N-oxide for M4 receptors. [] Furthermore, brucine inhibits H+/K+-ATPase, contributing to its anti-ulcer potential. []

Q7: How does modifying the structure of brucine affect its activity?

A7: Structural modifications to brucine significantly impact its activity and selectivity. Studies have explored various brucine derivatives, such as brucine N-oxide and N-chloromethyl brucine, which exhibit distinct pharmacological profiles compared to the parent compound. [, ] These modifications can alter their interactions with specific molecular targets, leading to differences in potency, selectivity, and toxicity.

Q8: What is known about the pharmacokinetics of brucine?

A8: Brucine exhibits dose-dependent pharmacokinetics, and its absorption, distribution, metabolism, and excretion (ADME) can be influenced by factors like route of administration and formulation. [, , ] Studies have explored the use of liposomes and other drug delivery systems to improve its bioavailability and target specific tissues. [, , ]

Q9: How is brucine metabolized in the body?

A9: Research using human liver microsomes has identified CYP3A4 as the major enzyme involved in brucine metabolism. [] This enzyme converts brucine into two major metabolites, both tentatively identified as mono-oxygenated metabolites. [] A minor demethylated metabolite has also been observed. []

Q10: What are the known toxicological effects of brucine?

A10: Brucine is known for its toxicity, potentially causing violent convulsions and even death. [] Its narrow therapeutic window necessitates careful dose control and monitoring. [] Research suggests that certain traditional processing methods, like those using milk and saltwater, can reduce the levels of brucine in plant material. []

Q11: What strategies have been investigated to improve the delivery of brucine to specific targets?

A11: Several studies have focused on developing novel drug delivery systems for brucine, including liposomes, nanoparticles, and hydrogel patches. [, , , , ] These approaches aim to improve its solubility, stability, bioavailability, and target specificity while minimizing toxicity. For instance, stealth liposomes modified with NGR peptides showed enhanced antitumor efficacy and reduced toxicity compared to conventional liposomes or free brucine. []

Q12: What analytical methods are commonly used to characterize and quantify brucine?

A12: Various analytical techniques are employed for brucine analysis, including high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS). [, , ] Ultraviolet spectrophotometry is another method used for quantifying brucine. [] These methods allow for accurate and sensitive determination of brucine concentrations in various matrices, such as biological samples, pharmaceutical formulations, and plant material.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。